molecular formula C17H23NO2 B5575010 (4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)(PIPERIDINO)METHANONE

(4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)(PIPERIDINO)METHANONE

Cat. No.: B5575010
M. Wt: 273.37 g/mol
InChI Key: WTCNBGCVKSTZBA-UHFFFAOYSA-N
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Description

(4-Phenyltetrahydro-2H-pyran-4-yl)(piperidino)methanone is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and a piperidine moiety

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing piperidine rings are often found in pharmaceuticals, so it’s possible that this compound could have biological activity .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as any potential biological activity. It could also be interesting to explore its potential uses in pharmaceuticals or other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyltetrahydro-2H-pyran-4-yl)(piperidino)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Phenyltetrahydro-2H-pyran-4-yl)(piperidino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-16(18-11-5-2-6-12-18)17(9-13-20-14-10-17)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNBGCVKSTZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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